molecular formula C9H7F2N3S B13285173 n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline

n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline

Cat. No.: B13285173
M. Wt: 227.24 g/mol
InChI Key: RDUMRMXNAHMLPJ-UHFFFAOYSA-N
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Description

N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with a thiadiazole derivative. One common method is the reaction of 3,5-difluoroaniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole or aniline derivatives .

Scientific Research Applications

N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline can be compared with other thiadiazole derivatives:

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

3,5-difluoro-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H7F2N3S/c10-6-1-7(11)3-8(2-6)12-4-9-5-15-14-13-9/h1-3,5,12H,4H2

InChI Key

RDUMRMXNAHMLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)NCC2=CSN=N2

Origin of Product

United States

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